
JKE-1674
Übersicht
Beschreibung
JKE-1674 ist eine Verbindung, die in der chemischen und biologischen Forschung große Aufmerksamkeit erregt hat. Es handelt sich um ein Analogon von ML-210, bei dem der Nitroisoxazolring durch eine α-Nitroketoximgruppe ersetzt ist. This compound ist bekannt für seine Fähigkeit, Ferroptose, eine Form des programmierten Zelltods, durch die Hemmung von Glutathionperoxidase 4 (GPX4) in Zellen zu induzieren .
Wirkmechanismus
Target of Action
JKE-1674 is an inhibitor of glutathione peroxidase 4 (GPX4) . GPX4 is a lipid hydroperoxide reductase that plays a crucial role in preventing lipid peroxidation and ferroptotic cell death .
Mode of Action
This compound acts as a covalent inhibitor of GPX4 . It reacts with the GPX4 catalytic selenocysteine residue to eliminate enzymatic activity . This compound is an analog of ML210, and it undergoes a series of chemical transformations in cells to generate a nitrile oxide electrophile, JKE-1777 . This electrophile is capable of reacting with purified GPX4 .
Biochemical Pathways
The inhibition of GPX4 by this compound leads to the induction of ferroptosis , a non-apoptotic, iron-dependent form of cell death . Ferroptosis is characterized by increased lipid peroxidation caused by the accumulation of reactive oxygen species (ROS), leading to cell membrane destruction and, ultimately, cell death .
Pharmacokinetics
It’s also mentioned that this compound is orally active and could be detected in the serum of mice dosed orally with the compound .
Result of Action
The primary result of this compound’s action is the induction of ferroptosis, which can selectively kill cancer cells in a therapy-resistant state . It has been found to reduce the viability of LOX-IMVI cancer cells and in a panel of additional cancer
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von JKE-1674 beinhaltet den Ersatz des Nitroisoxazolrings in ML-210 durch eine α-Nitroketoximgruppe. Diese Transformation kann durch eine Reihe von chemischen Reaktionen unter kontrollierten Bedingungen erreicht werden. Die wichtigsten Schritte umfassen:
Bildung von α-Nitroketoximen: Der Nitroisoxazolring wird unter basischen Bedingungen geöffnet, um ein α-Nitroketoximen zu bilden.
Umwandlung in this compound: Das α-Nitroketoximen wird dann weiteren chemischen Umwandlungen unterzogen, um this compound zu ergeben.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, kann die Verbindung im Labor unter Verwendung standardmäßiger organischer Synthesetechniken synthetisiert werden. Der Prozess umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die Reinigung des Endprodukts, um einen hohen Reinheitsgrad zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JKE-1674 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die α-Nitroketoximgruppe kann oxidiert werden, um Nitriloxid zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe modifizieren, um verschiedene Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Nitrogruppe.
Häufige Reagenzien und Bedingungen
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
Key Applications
-
Cancer Cell Viability Studies
- JKE-1674 has been shown to significantly reduce the viability of various cancer cell lines, including LOX-IMVI cells, with an effective concentration (EC50) as low as 0.03 µM .
- The compound's effects can be reversed by ferroptosis inhibitors, indicating its specific mechanism of action through ferroptosis induction .
-
Ferroptosis Research
- This compound serves as a tool compound for investigating the mechanisms underlying ferroptosis. Its selectivity for GPX4 makes it an ideal candidate for studying the role of lipid peroxidation in cancer biology .
- The compound has been used to explore the relationship between GPX4 inhibition and cell death pathways, providing insights into therapeutic strategies against resistant cancers .
- Proteome-Wide Selectivity Profiling
Data Tables
Case Studies
- Study on LOX-IMVI Cells
- Mechanistic Insights from ML210 Conversion
- Development of Nitrile-Oxide Electrophiles
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ML-210: Die Muttersubstanz von JKE-1674, bekannt für ihre Ferroptose-induzierende Aktivität.
α-Chloracetamid-Inhibitoren: Andere Inhibitoren von Glutathionperoxidase 4, die über verschiedene Mechanismen wirken.
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner verbesserten Selektivität und Stabilität im Vergleich zu α-Chloracetamid-Inhibitoren. Seine Fähigkeit, Ferroptose durch die Bildung eines Nitriloxid-Elektrophils zu induzieren, bietet einen neuartigen Ansatz zur gezielten Therapie von therapieresistenten Krebszellen .
Biologische Aktivität
JKE-1674 is an α-nitroketoxime compound that has emerged as a potent inhibitor of glutathione peroxidase 4 (GPX4), a critical enzyme involved in the regulation of ferroptosis, a form of regulated cell death. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.
This compound functions primarily as a selective inhibitor of GPX4, which plays a pivotal role in protecting cells from oxidative stress. The inhibition of GPX4 leads to the accumulation of lipid peroxides, triggering ferroptosis. Notably, this compound exhibits biochemical properties similar to those of ML210, another GPX4 inhibitor. Both compounds yield a covalent adduct with GPX4 that has a mass of +434 Da, indicating a shared pathway in their mechanism of action .
Key Mechanistic Insights:
- Covalent Binding: this compound forms covalent adducts with cysteine and glutathione in cells, suggesting its reactivity as an electrophile .
- Cellular Activation Required: this compound does not directly engage purified GPX4; instead, it requires cellular conditions to convert into an active form capable of inhibiting GPX4 .
- Dehydration Process: The transformation into a reactive species involves dehydration, leading to the formation of nitrile oxide electrophiles that can bind to GPX4 .
In Vivo Studies
This compound has been evaluated in various in vivo models, particularly focusing on its effects on tumor growth and metastasis in RB1-deficient cancers. In studies involving mouse models with neuroendocrine prostate cancer (NEPC), this compound demonstrated significant anti-tumor activity:
- Tumor Growth Reduction: this compound markedly reduced the growth of RB-knockdown PC3 xenograft tumors .
- Metastasis Prevention: It prevented metastasis to critical organs such as the lungs and liver while improving overall survival rates in treated mice .
Table 1: Summary of In Vivo Efficacy Studies
Clinical Implications
The findings surrounding this compound highlight its potential as a therapeutic agent for treating cancers characterized by RB1 loss. Given that these cancers often exhibit resistance to conventional therapies, this compound's ability to induce ferroptosis presents a promising avenue for treatment:
- Targeted Therapy for NEPC: The use of this compound may offer a targeted approach for patients with treatment-resistant NEPC by exploiting their hypersensitivity to ferroptosis inducers .
- Safety Profile: Preclinical studies indicate that this compound does not exhibit obvious toxicity in animal models, suggesting a favorable safety profile for further development .
Eigenschaften
IUPAC Name |
(2E)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)24-9-11-25(12-10-24)20(27)18(23-28)13-26(29)30/h1-8,19,28H,9-13H2/b23-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHKIAPXVDWCP-PTGBLXJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C(=NO)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)/C(=N/O)/C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.